molecular formula C14H20N2O B4575913 N-methyl-4-(1-piperidinylmethyl)benzamide

N-methyl-4-(1-piperidinylmethyl)benzamide

Cat. No.: B4575913
M. Wt: 232.32 g/mol
InChI Key: AIGCAROCUUQKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(1-piperidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBD is a synthetic compound that belongs to the class of benzamides and is commonly used as a tool compound in neuroscience research.

Scientific Research Applications

Metabolism and Disposition Studies

One study on a novel orexin 1 and 2 receptor antagonist, closely related to the chemical structure of interest, detailed its metabolism and disposition in humans. The study highlighted the comprehensive metabolic profiling using high-performance liquid chromatography-mass spectrometry, revealing the drug's elimination via feces and urine and identifying principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).

Repellent Efficacy

Research on repellents against Aedes communis and Simulium venustum showed the efficacy of piperidine compounds, indicating their utility in public health applications for preventing insect-borne diseases. This study provides insights into how chemical compounds can be optimized for repellent activities (Debboun et al., 2000).

Diagnostic Imaging

Sigma receptor scintigraphy using a specific piperidinylmethyl benzamide derivative highlighted its potential for visualizing primary breast tumors in vivo. This emphasizes the compound's application in diagnostic imaging and oncology, illustrating how modifications of the chemical structure can target specific receptors in cancer cells (Caveliers et al., 2002).

Neurotoxicity and Parkinsonism

A study linked the use of a meperidine-analog, which shares structural similarities, to the development of marked parkinsonism in individuals. This research underscores the importance of understanding the neurotoxic potential of chemical compounds and their metabolites (Langston et al., 1983).

Allergic Reactions and Dermatology

The identification of allergic contact dermatitis due to an insect repellent containing a piperidine derivative points to the significance of recognizing and understanding the allergenic potential of chemical compounds used in consumer products, which has direct implications for dermatology and allergology (Corazza et al., 2005).

Pharmacokinetic Studies

Research on cisapride, a substituted piperidinyl benzamide, elucidated its pharmacokinetic profile, demonstrating the chemical's relevance in the development of therapeutic agents and the importance of pharmacokinetic studies in drug development (Zhou et al., 1998).

Properties

IUPAC Name

N-methyl-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-15-14(17)13-7-5-12(6-8-13)11-16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGCAROCUUQKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.